5-Bromo-1-chloroisoquinoline
Overview
Description
5-Bromo-1-chloroisoquinoline is a halogenated isoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the specific compound 5-Bromo-1-chloroisoquinoline is not directly mentioned in the provided papers, the related chemistry and synthesis methods for halogenated isoquinolines can offer insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of halogenated isoquinolines can be complex, involving multiple steps and careful selection of conditions to ensure the correct regioselectivity and yield. For instance, the Knorr synthesis is a well-known method for preparing quinolines, which involves the condensation of β-keto esters with anilines followed by cyclization. This method was used to prepare 6-bromo-2-chloro-4-methylquinoline, a compound with a similar halogenation pattern to 5-Bromo-1-chloroisoquinoline . The Skraup reaction is another synthetic route that has been employed to prepare 5-hydroxyquinolines, demonstrating the use of bromo substituents as blocking groups to direct regioselectivity . Additionally, the Friedländer synthesis has been utilized to incorporate 6-bromoquinoline into novel chelating ligands, which could potentially be adapted for the synthesis of 5-Bromo-1-chloroisoquinoline .
Molecular Structure Analysis
The molecular structure of halogenated isoquinolines can be studied using various spectroscopic techniques. Vibrational spectroscopic investigations, including Fourier transform infrared (FTIR) and Raman spectroscopy, have been conducted on compounds such as 7-bromo-5-chloro-8-hydroxyquinoline to provide complete vibrational assignments and fundamental modes of the compound . These studies are complemented by computational methods such as ab initio and density functional theory (DFT) calculations, which can predict the geometry, vibrational frequencies, and electronic properties of the molecules .
Chemical Reactions Analysis
Halogenated isoquinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitutions and nucleophilic displacements. For example, chlorination and iodination reactions have been used to introduce halogens into the quinoline ring, as seen in the synthesis of 5-chloro- and 5-iodo-8-methylquinoline . The presence of halogens can also influence the reactivity of other functional groups in the molecule, as demonstrated by the selective bromination of 5-halo-8-methylquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated isoquinolines are influenced by the presence and position of the halogen substituents. These properties include melting points, boiling points, solubility, and stability. The electronic effects of bromine and chlorine substituents on the vibrational frequencies of 8-hydroxyquinoline have been investigated, providing insights into the impact of halogenation on the compound's properties . Additionally, the crystal structure and molecular interactions of related compounds, such as 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, have been analyzed to understand the packing and intermolecular forces in the solid state .
Scientific Research Applications
Chemical Reactions and Mechanisms
5-Bromo-1-chloroisoquinoline has been studied in various chemical reactions, showcasing its versatility. For instance, Zoltewicz and Oestreich (1991) explored its reactions in ammonia, highlighting the competition between SRN1 substitution and σ complex formation, which is crucial for understanding its reactivity in different environments (Zoltewicz & Oestreich, 1991). Similarly, the work of Lei et al. (2015) on synthesizing compounds from bromo- and chloroisoquinoline derivatives underlines the compound's importance in creating intermediates for pharmaceutical research (Lei et al., 2015).
Prodrug Development and Drug Delivery
5-Bromo-1-chloroisoquinoline has potential applications in prodrug development, as evidenced by the work of Parveen et al. (1999). They examined the use of 5-bromoisoquinolin-1-one for biomimetic reduction in drug delivery systems, focusing on hypoxic tissues (Parveen et al., 1999).
Synthetic Route Optimization
Nishimura and Saitoh (2016) demonstrated how 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, can be synthesized more efficiently. This optimization, crucial for quick supply in medicinal chemistry, highlights the compound's role in the pharmaceutical industry (Nishimura & Saitoh, 2016).
Photochromic and Optical Properties
5-Bromo-1-chloroisoquinoline derivatives have been explored for their photochromic properties by Voloshin et al. (2008). Their research on spiropyrans and spirooxazines, derived from 5-bromo- and 5-chloroisoquinoline, contributes significantly to the understanding of these compounds' thermal and photo-induced isomerization (Voloshin et al., 2008).
Catalysis and Synthesis Applications
The compound's role in catalysis and synthesis is exemplified by the research of Chen Pei-ran (2008), who synthesized novel Acyl Transfer Catalysts containing Isoquinoline from 1-chloro-5-nitroisoquinoline. These findings contribute to the development of new compounds in organic chemistry (Chen Pei-ran, 2008).
Biomedical Research
In biomedical research, Threadgill (2015) discussed 5-Aminoisoquinolin-1-one, a water-soluble inhibitor of poly(ADP-ribose) polymerases, synthesized from 1-chloroisoquinoline. Its effectiveness in various assays and models indicates its potential in studying diseases and health (Threadgill, 2015).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1-chloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWFLTLTPVIRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611283 | |
Record name | 5-Bromo-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-chloroisoquinoline | |
CAS RN |
34551-41-2 | |
Record name | 5-Bromo-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1-chloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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